RTI-7470-44

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H11ClF3N5OS |

|---|---|

Peso molecular |

449.8 g/mol |

Nombre IUPAC |

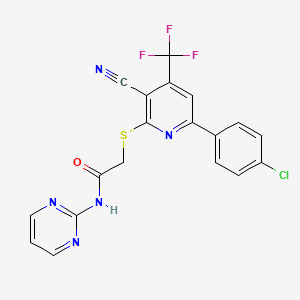

2-[[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl]-N-pyrimidin-2-ylacetamide |

InChI |

InChI=1S/C19H11ClF3N5OS/c20-12-4-2-11(3-5-12)15-8-14(19(21,22)23)13(9-24)17(27-15)30-10-16(29)28-18-25-6-1-7-26-18/h1-8H,10H2,(H,25,26,28,29) |

Clave InChI |

WHNQNKYKDSLDKM-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(N=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacology and Pharmacokinetics of RTI-7470-44

A Potent and Selective Human Trace Amine-Associated Receptor 1 (hTAAR1) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-7470-44 is a novel small molecule that has emerged as a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1][2] Discovered in 2022 through high-throughput screening and subsequent structure-activity relationship (SAR) optimization, it represents a significant advancement in the pharmacological toolkit for studying TAAR1 function.[2] This receptor, a G-protein coupled receptor (GPCR), is implicated in a range of neurological and psychiatric disorders due to its role in modulating monoaminergic systems.[1][3] This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Core Pharmacology

This compound is distinguished by its high affinity and inhibitory potency at the human TAAR1. It acts as a competitive antagonist at the human and mouse orthologs of the receptor, while exhibiting non-competitive antagonism at the rat TAAR1.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound at TAAR1

| Species | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| Human | 0.3[1][3] | 8.4[1][3] |

| Mouse | Not Reported | 1,190[2] |

| Rat | Not Reported | 748[2] |

Table 2: Comparative Potency of TAAR1 Antagonists

| Compound | hTAAR1 IC50 (nM) | Fold Difference vs. EPPTB |

| This compound | 8.4 [1] | 893-fold more potent [1] |

| EPPTB | 7,500[1] | - |

Mechanism of Action & Signaling Pathway

TAAR1 is primarily coupled to the Gαs subunit of G-proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] As an antagonist, this compound blocks the binding of agonists (such as trace amines) to hTAAR1, thereby inhibiting this downstream signaling cascade. The antagonism of TAAR1 by this compound has been shown to increase the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][3]

TAAR1 Antagonist Signaling Pathway

Pharmacokinetics and In Vivo Properties

Preliminary studies have indicated that this compound possesses favorable drug-like properties for in vivo applications, including good blood-brain barrier permeability.[1][3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Table 3: Summary of Preliminary ADME Properties of this compound

| Parameter | Result | Species |

| Solubility | Poor | - |

| Metabolic Stability | Decent | Human Liver Microsomes[4] |

| Less Stable | Mouse Liver Microsomes[4] | |

| Very Poor | Rat Liver Microsomes[4] | |

| Blood-Brain Barrier Permeability | Good | In vivo studies[1][3] |

Off-Target Activity

This compound has demonstrated a favorable preliminary off-target profile, showing selectivity against a panel of 42 other targets at concentrations up to 1-10 µM.[1] At a concentration of 10 µM, it showed some inhibition of the benzylpiperazine (BZP) rat brain site (75% inhibition, Ki = 1 µM) and human sigma 2 receptor (90% inhibition, Ki = 8.4 µM).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols used in the characterization of this compound.

In Vitro cAMP Functional Assay

This assay is used to determine the functional antagonism of this compound at the TAAR1 receptor.

-

Cell Lines: CHO-Gαq16-hTAAR1 cells or hTAAR1-CHO cells are commonly used.[1]

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP immunoassay (e.g., LanceUltra kit, PerkinElmer) is employed to measure changes in intracellular cAMP levels following receptor activation.[1]

-

Protocol Outline:

-

Cells stably expressing hTAAR1 are seeded in 384-well plates.

-

Cells are incubated with varying concentrations of this compound.

-

A known TAAR1 agonist (e.g., β-phenethylamine) is added at a concentration that elicits a submaximal response (EC80).

-

The reaction is incubated to allow for cAMP production.

-

Lysis buffer and detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) are added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated from the concentration-response curves to determine the potency of this compound in inhibiting agonist-induced cAMP production.

-

cAMP Functional Assay Workflow

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound to the TAAR1 receptor.

-

Radioligand: [3H]RO5166017 is a commonly used radiolabeled agonist for TAAR1 binding assays.[1]

-

Membrane Preparation: Membranes are prepared from cells stably expressing hTAAR1.

-

Protocol Outline:

-

Cell membranes are incubated with a fixed concentration of [3H]RO5166017.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.

-

The mixture is incubated to reach binding equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

-

Ex Vivo Electrophysiology in Mouse VTA Slices

This technique is used to assess the effect of this compound on the electrical activity of dopaminergic neurons.

-

Animal Model: DAT-IRES-Cre; td-Tomato mice can be used to identify dopaminergic neurons.[4]

-

Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or horizontal slices containing the VTA (typically 200-300 µm thick) are prepared using a vibratome.[5][6]

-

Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature before being maintained at room temperature.[7]

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are made from identified dopaminergic neurons.

-

The spontaneous firing rate of the neurons is recorded in the absence and presence of this compound.

-

The ability of this compound to block the effects of a TAAR1 agonist (e.g., RO5166017) on neuronal firing can also be assessed.[3][4]

-

Ex Vivo Electrophysiology Workflow

Conclusion

This compound is a valuable pharmacological tool for the investigation of hTAAR1. Its high potency and selectivity, coupled with favorable in vivo properties, make it a superior probe compared to previously available antagonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies to further elucidate the role of TAAR1 in health and disease. Future research should focus on a more comprehensive characterization of its ADME profile and in vivo efficacy in relevant animal models of neuropsychiatric disorders.

References

- 1. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Electrophysiological recording from Brain Slices Protocol [protocols.io]

- 6. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of RTI-7470-44: A Potent and Selective hTAAR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

RTI-7470-44 has emerged as a significant pharmacological tool and a potential therapeutic lead due to its potent and selective antagonist activity at the human trace amine-associated receptor 1 (hTAAR1).[1][2] Discovered in 2022, it is one of the first potent antagonists identified for the human form of this receptor.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its pharmacological profile and the logical framework of its evaluation.

Core Structure and Pharmacological Profile

This compound, with the chemical name 2-[[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio]-N-2-pyrimidinylacetamide, demonstrates high affinity and potency for hTAAR1.[3] Its discovery was the result of high-throughput screening followed by systematic structure-activity optimization.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound and related compounds, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Affinity of this compound at TAAR1 Orthologs

| Species | IC50 (nM) | Ki (nM) | Maximal Inhibition (%) | Antagonism Type |

| Human | 8.4[1][3] | 0.3[1][3] | 101%[1] | Competitive[1] |

| Rat | 748[1] | Not Determined | Not Determined | Non-competitive[1] |

| Mouse | 1,190[1] | 139[1] | Not Determined | Competitive[1] |

Table 2: Comparative Potency of TAAR1 Antagonists

| Compound | hTAAR1 IC50 |

| This compound | 8.4 nM[3] |

| EPPTB | 7,500 nM[3] |

| Cmpd 3 | 9,000 nM[3] |

Table 3: Off-Target Binding Profile of this compound

| Target | Inhibition (%) at 10 µM | Ki (µM) |

| Benzylpiperazine (BZP) rat brain site | 75%[4] | 1[4] |

| Human Sigma 2 | 90%[4] | 8.4[4] |

| 42 other targets | < 50% | ≥1–10[1] |

Table 4: Metabolic Stability of this compound

| Species | Stability |

| Human Liver Microsomes | Moderate/Decent[4] |

| Mouse Liver Microsomes | Less Stable[4] |

| Rat Liver Microsomes | Very Poor[4] |

Structure-Activity Relationship (SAR) Insights

The SAR studies leading to the discovery of this compound focused on modifications at two key areas of a lead compound, designated as Area A (the phenyl group) and Area D (a terminal heterocyclic moiety).

Caption: Key structural elements of this compound influencing its antagonist activity.

The key findings from the SAR studies are:

-

Area A (4-chlorophenyl group): This moiety appears to be crucial for maintaining high antagonist potency.[3] Replacement with other groups such as 2-thienyl, other substituted phenyl rings (fluoro, methoxy, methyl), pyridine, or a simple methyl group resulted in a loss of activity.[3]

-

Area D (N-2-pyrimidinylacetamide group): The pyrimidine (B1678525) ring, in combination with the acetamide (B32628) linker, is a critical determinant of the high potency observed for this compound.[3]

Experimental Protocols

The pharmacological characterization of this compound involved several key experimental procedures.

In Vitro cAMP Functional Assay

This assay was used to determine the antagonist potency (IC50) of this compound.

-

Cell Line: HEK293T cells stably expressing human, rat, or mouse TAAR1 were used.

-

Assay Principle: The assay measures the ability of a compound to inhibit the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a TAAR1 agonist. TAAR1 is a Gαs-coupled GPCR, and its activation leads to an increase in cAMP.[3]

-

Procedure:

-

Cells were treated with a fixed concentration of the TAAR1 agonist β-phenethylamine (PEA) at its EC60 concentration.

-

Test compounds, including this compound, were added in a range of concentrations (typically an 8-point concentration-response curve).[3]

-

The resulting cAMP levels were measured using a suitable detection method (e.g., HTRF or LANCE).

-

IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Radioligand Binding Assay

This assay was employed to determine the binding affinity (Ki) of this compound for TAAR1.

-

Cell Membranes: Membranes were prepared from cell lines expressing human, rat, or mouse TAAR1.

-

Radioligand: [3H]RO5166017 was used as the radiolabeled ligand that binds to TAAR1.[3]

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the competing compound (this compound).

-

After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

-

Electrophysiology

Ex vivo brain slice electrophysiology was used to assess the functional effects of this compound on neuronal activity.

-

Animal Model: Brain slices containing the ventral tegmental area (VTA) were prepared from DAT-IRES-Cre;td-Tomato mice, allowing for the identification of dopaminergic neurons.[4]

-

Recording: Whole-cell patch-clamp recordings were performed on identified dopaminergic neurons to measure their spontaneous firing rate.

-

Procedure:

-

A baseline firing rate was established.

-

This compound (e.g., at 40 µM) was applied to the slice, and changes in the firing rate were recorded. This compound was found to increase the spontaneous firing rate of these neurons.[3][4]

-

To confirm its antagonist activity, the effects of a known TAAR1 agonist (RO5166017) were tested in the presence and absence of this compound. This compound was shown to block the inhibitory effects of the TAAR1 agonist.[3][4]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for its pharmacological characterization.

Caption: this compound mechanism of action at the hTAAR1 signaling cascade.

Caption: The logical workflow for the identification and characterization of this compound.

Conclusion

This compound is a landmark compound in the study of TAAR1 pharmacology, offering unprecedented potency and selectivity for the human receptor. The structure-activity relationship is well-defined, with the 4-chlorophenyl and N-2-pyrimidinylacetamide moieties being critical for its antagonist activity. The detailed experimental protocols provide a clear framework for the evaluation of this and similar compounds. With its favorable drug-like properties, including good blood-brain barrier permeability and moderate metabolic stability, this compound stands as a valuable probe for elucidating the physiological roles of hTAAR1 and as a promising starting point for the development of novel therapeutics for conditions such as schizophrenia, addiction, and Parkinson's disease.[3][4][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to RTI-7470-44: A Selective Human Trace Amine-Associated Receptor 1 (hTAAR1) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RTI-7470-44, a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1). This compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of hTAAR1 and as a potential therapeutic agent for disorders involving dopaminergic dysregulation, such as schizophrenia, substance use disorders, and Parkinson's disease.[1][2][3][4] This document details the pharmacological properties of this compound, including its binding affinity and functional potency, and provides an overview of the experimental protocols used for its characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with the study of this compound.

Introduction

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine.[2] It plays a significant modulatory role in monoaminergic neurotransmission, particularly within the dopaminergic system.[5][6] While several potent TAAR1 agonists have been identified and are under clinical investigation for conditions like schizophrenia, the development of potent and selective hTAAR1 antagonists has been a more recent advancement.[2][3][4] this compound, discovered in 2022, is the first potent and selective antagonist for the human form of the TAAR1 receptor.[7][8] Its high affinity and selectivity for hTAAR1 over rodent orthologs make it an invaluable tool for elucidating the therapeutic potential of hTAAR1 antagonism.[2][3][4]

Pharmacological Profile of this compound

This compound exhibits high potency and selectivity for the human TAAR1 receptor. Its pharmacological characteristics have been determined through a series of in vitro and ex vivo experiments.

Quantitative Data

The binding affinity (Ki) and functional inhibitory potency (IC50) of this compound at hTAAR1 and its orthologs are summarized below.

Table 1: In Vitro Potency and Binding Affinity of this compound at TAAR1

| Species | IC50 (nM) | Ki (nM) |

| Human | 8.4[1][2][3][4][8] | 0.3[1][2][3][4][8] |

| Rat | 748[7][8][9] | Not Reported |

| Mouse | 1,190[7][8][9] | 139[7][9] |

Table 2: Off-Target Activity of this compound

| Target | Inhibition (%) at 10 µM | Ki (µM) |

| Benzylpiperazine (BZP) rat brain site | 75[1][2] | 1[1][2] |

| Human sigma 2 | 90[1][2] | 8.4[1][2] |

This compound displayed minimal activity at 42 other targets when tested at concentrations up to 10 µM.[8]

Experimental Protocols

The characterization of this compound involved several key experimental procedures, outlined below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of this compound for hTAAR1, rTAAR1, and mTAAR1.

-

General Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the TAAR1 receptor of the desired species.

-

Radioligand: A radiolabeled ligand that binds to TAAR1, such as [3H]RO5166017, is used.[4]

-

Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) induced by a receptor agonist, thereby determining its functional potency (IC50) as an antagonist.

-

Objective: To determine the functional potency of this compound as an antagonist at hTAAR1.

-

General Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293 cells) is transfected to express the hTAAR1 receptor.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: A known TAAR1 agonist, such as β-phenylethylamine (PEA), is added to stimulate the receptor and induce cAMP production.[4]

-

cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[10]

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value of the antagonist.

-

Electrophysiology on Ventral Tegmental Area (VTA) Dopaminergic Neurons

This ex vivo technique is used to assess the effect of a compound on the firing rate of dopaminergic neurons.

-

Objective: To evaluate the effect of this compound on the spontaneous firing rate of VTA dopaminergic neurons and its ability to block the effects of a TAAR1 agonist.

-

General Methodology:

-

Brain Slice Preparation: Brain slices containing the VTA are prepared from mice.

-

Neuron Identification: Dopaminergic neurons are identified, often using transgenic mouse lines expressing a fluorescent reporter (e.g., DAT-IRES-Cre; td-Tomato mice).[1][2]

-

Electrophysiological Recording: The spontaneous firing rate of individual dopaminergic neurons is recorded using patch-clamp electrophysiology.

-

Compound Application: this compound is applied to the brain slice, and any change in the firing rate is measured.

-

Agonist Challenge: A TAAR1 agonist (e.g., RO5166017) is applied in the presence of this compound to determine if the antagonist can block the agonist's effects.[1][2][3][4]

-

Visualizations

TAAR1 Signaling Pathway

Caption: Simplified TAAR1 signaling cascade upon agonist binding.

Experimental Workflow for this compound Characterization

Caption: General workflow for the discovery and characterization of this compound.

Conclusion

This compound is a groundbreaking pharmacological tool that enables the selective antagonism of the human TAAR1 receptor. Its high potency and selectivity provide researchers with an unprecedented opportunity to investigate the role of hTAAR1 in health and disease. The data and experimental frameworks presented in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of neuropsychiatric and neurological disorders. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of TAAR1 pharmacology and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of RTI-7470-44 in Modulating Dopamine Neuron Firing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of RTI-7470-44, a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1). This compound has demonstrated a significant impact on the activity of dopamine (B1211576) neurons, key players in reward, motivation, and various neurological and psychiatric disorders. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its effects on dopamine neuron firing, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound

This compound is a novel small molecule that acts as a potent and selective antagonist for the human trace amine-associated receptor 1 (hTAAR1).[1] Discovered in 2022, it represents a significant advancement in the development of pharmacological tools to probe the function of TAAR1.[1] TAAR1 is a G protein-coupled receptor (GPCR) that is emerging as a critical modulator of monoaminergic systems, including the dopaminergic system.[2] this compound's ability to selectively block TAAR1 activity makes it a valuable tool for investigating the role of this receptor in both normal physiology and pathological conditions.

Mechanism of Action: TAAR1 Antagonism and Dopamine Neuron Firing

The primary mechanism by which this compound influences dopamine neuron activity is through its antagonism of TAAR1. TAAR1 is known to be a modulator of the dopamine transporter (DAT) and can influence the firing rate of dopamine neurons.[3]

TAAR1 activation, by endogenous trace amines or synthetic agonists, generally leads to a decrease in the firing rate of dopamine neurons in the ventral tegmental area (VTA).[4] This inhibitory effect is thought to be mediated, at least in part, through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarize the neuron and make it less likely to fire an action potential.

By acting as an antagonist, this compound blocks the constitutive or agonist-induced activity of TAAR1. This disinhibition of dopamine neurons leads to an increase in their spontaneous firing rate.[5][6] The precise downstream signaling cascade from TAAR1 antagonism to altered ion channel activity is an area of ongoing research, but it is clear that this compound effectively removes a brake on dopamine neuron excitability.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound and its effects on VTA dopamine neuron firing.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 8.4 nM | Human | in vitro cAMP functional assay | [5][7][8] |

| Ki | 0.3 nM | Human | Radioligand binding assay | [5][7][8] |

| IC50 | 748 nM | Rat | in vitro cAMP functional assay | [1] |

| IC50 | 1,190 nM | Mouse | in vitro cAMP functional assay | [1] |

Table 2: Effect of this compound on the Firing Rate of VTA Dopamine Neurons

| Concentration | Change in Firing Rate (from baseline) | Statistical Significance | Animal Model | Reference |

| 0.1 µM | 0.19 ± 0.1 Hz | Not significant | DAT-IRES-Cre; td-Tomato mice | [7] |

| 10 µM | 0.4 ± 0.1 Hz | Significant | DAT-IRES-Cre; td-Tomato mice | [7] |

| 40 µM | 0.7 ± 0.2 Hz | Significant | DAT-IRES-Cre; td-Tomato mice | [7] |

Experimental Protocols

The following section details a representative methodology for investigating the effects of this compound on the firing rate of VTA dopamine neurons using ex vivo slice electrophysiology. This protocol is based on standard practices and incorporates specific details from the study by Decker et al. (2022).

Animal Model

-

Species: Mouse

-

Strain: DAT-IRES-Cre; td-Tomato mice. These mice express Cre recombinase under the control of the dopamine transporter (DAT) promoter, leading to the expression of the red fluorescent protein td-Tomato specifically in dopamine neurons. This allows for visual identification of dopamine neurons for targeted patch-clamp recordings.

Brain Slice Preparation

-

Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation followed by decapitation).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution composition is (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 D-glucose.

-

Mount the brain on a vibratome stage and cut horizontal or coronal slices (typically 200-300 µm thick) containing the VTA.

-

Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C, continuously bubbled with 95% O2 / 5% CO2. A standard aCSF composition is (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.4 CaCl2, 1.3 MgCl2, and 10 D-glucose.

-

Allow slices to recover for at least 1 hour before recording.

Electrophysiological Recording

-

Transfer a brain slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and fluorescence imaging capabilities.

-

Continuously perfuse the slice with oxygenated aCSF at a flow rate of 2-3 ml/min at 32-34°C.

-

Identify td-Tomato-positive neurons in the VTA using fluorescence microscopy.

-

Perform whole-cell patch-clamp recordings from identified dopamine neurons using borosilicate glass pipettes (3-6 MΩ resistance).

-

The internal pipette solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 and osmolarity to ~290 mOsm.

-

Record spontaneous action potentials in the current-clamp mode.

-

Establish a stable baseline firing rate for at least 5-10 minutes.

-

Bath-apply this compound at the desired concentrations (e.g., 0.1, 10, 40 µM) and record the change in firing frequency.

-

To confirm the mechanism of action, co-application experiments with a TAAR1 agonist (e.g., RO5166017) can be performed to observe if this compound blocks the agonist's effect.[5]

Data Analysis

-

Analyze the electrophysiological data using appropriate software (e.g., Clampfit, AxoGraph).

-

Measure the spontaneous firing frequency (in Hz) during the baseline period and during drug application.

-

Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the drug-induced changes in firing rate.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.

Caption: TAAR1 signaling pathway in dopamine neurons and the effect of this compound.

Caption: Experimental workflow for ex vivo electrophysiology on VTA dopamine neurons.

Conclusion

This compound is a powerful and selective tool for investigating the role of TAAR1 in the central nervous system. Its ability to increase the firing rate of VTA dopamine neurons through TAAR1 antagonism highlights the receptor's crucial role in modulating dopaminergic activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the TAAR1 system for a variety of neurological and psychiatric disorders characterized by dopamine dysregulation. Further research is warranted to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy and safety profile of this compound and similar compounds.

References

- 1. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ACS chemical neuroscience [scholars.utoledo.edu]

- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 6. precisionary.com [precisionary.com]

- 7. researchgate.net [researchgate.net]

- 8. Mouse brain slice electrophysiology [protocols.io]

Investigating Trace Amine-Associated Receptor 1 (TAAR1) Function with RTI-7470-44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant G-protein coupled receptor (GPCR) target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1][2] As a modulator of monoaminergic systems, TAAR1 presents a promising avenue for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of RTI-7470-44, a potent and selective antagonist of human TAAR1, and details the experimental protocols for investigating its function. This compound was identified as the first potent antagonist for the human TAAR1, demonstrating favorable in vivo drug-like properties, such as good blood-brain barrier permeability and moderate metabolic stability.[3][4]

Pharmacological Profile of this compound

This compound exhibits high affinity and potency for the human TAAR1 receptor.[3][4] Its pharmacological characteristics show marked species-dependent differences, with significantly higher potency at the human receptor compared to rodent orthologs.[2]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity (Ki) and functional inhibitory potency (IC50) of this compound for TAAR1 across different species.

| Compound | Species | Binding Affinity (Ki) (nM) |

| This compound | Human | 0.3[3][4] |

| Mouse | 139[2] | |

| Rat | Not Reported |

| Compound | Species | Inhibitory Potency (IC50) (nM) |

| This compound | Human | 8.4[2][5] |

| Mouse | 1190[2][5] | |

| Rat | 748[2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound at the TAAR1 receptor.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of this compound for the TAAR1 receptor by assessing its ability to compete with a radiolabeled ligand.

a. Materials:

-

HEK293 cells stably expressing human, mouse, or rat TAAR1

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like geneticin)

-

Phosphate-buffered saline (PBS)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]-RO5166017)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a known TAAR1 ligand)

-

Glass fiber filters

-

Scintillation fluid and counter

b. Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

c. Detailed Steps:

-

Cell Culture and Membrane Preparation: Culture HEK293 cells expressing the TAAR1 receptor of the desired species. Harvest the cells and homogenize them in a suitable lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radiolabeled TAAR1 ligand (e.g., [3H]-RO5166017).

-

Competitive Binding: Add increasing concentrations of this compound to the wells. Include wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of a non-radiolabeled TAAR1 ligand (non-specific binding).

-

Incubation and Filtration: Incubate the plate to allow the binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay for Determining Functional Potency (IC50)

This assay measures the ability of this compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following the activation of the Gs-coupled TAAR1 receptor by an agonist.

a. Materials:

-

HEK293 cells stably expressing human, mouse, or rat TAAR1

-

Cell culture medium

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

TAAR1 agonist (e.g., β-phenylethylamine (PEA))

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

b. Experimental Workflow:

Caption: Workflow for cAMP Functional Assay.

c. Detailed Steps:

-

Cell Seeding: Seed HEK293 cells expressing the desired TAAR1 ortholog into a multi-well plate and allow them to grow to an appropriate confluency.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a known TAAR1 agonist, such as β-phenylethylamine (PEA), at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the receptor and induce cAMP production.

-

cAMP Measurement: After a specific incubation time, stop the reaction and measure the intracellular cAMP levels using a commercially available kit.

-

Data Analysis: Plot the measured cAMP concentrations against the logarithm of the this compound concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

In Vivo Electrophysiology for Measuring Spontaneous Firing Rate of Dopaminergic Neurons

This experiment assesses the effect of this compound on the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA) of anesthetized mice.

a. Materials:

-

Adult male mice (e.g., C57BL/6J)

-

Anesthetic (e.g., isoflurane (B1672236) or urethane)

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

-

Amplifier and data acquisition system

-

This compound dissolved in a suitable vehicle

-

TAAR1 agonist (e.g., RO5166017) for validation

b. Experimental Workflow:

Caption: Workflow for In Vivo Electrophysiology.

c. Detailed Steps:

-

Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface above the VTA.

-

Electrode Placement: Slowly lower a recording microelectrode into the VTA using stereotaxic coordinates (approximate coordinates from bregma: AP -3.1 mm, ML ±0.5 mm, DV -4.0 to -4.8 mm).

-

Neuron Identification: Identify putative dopaminergic neurons based on their characteristic electrophysiological properties, including a slow, irregular firing rate, long-duration action potentials, and a biphasic (positive-negative) waveform.

-

Baseline Recording: Once a stable single-unit recording is established, record the baseline spontaneous firing rate for a sufficient period.

-

Drug Administration: Administer this compound (e.g., via intravenous injection) and continue to record the firing rate of the same neuron.

-

Data Analysis: Isolate the spikes from the single neuron of interest. Calculate the mean firing rate before and after drug administration. Statistical analysis (e.g., a paired t-test) can be used to determine if this compound significantly alters the firing rate. To confirm the involvement of TAAR1, the ability of this compound to block the effects of a co-administered TAAR1 agonist can also be assessed.[4]

TAAR1 Signaling Pathway

TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein.[3] Activation of TAAR1 by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] this compound, as an antagonist, blocks this signaling cascade.

Caption: TAAR1 Gs Signaling Pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of human TAAR1. Its high potency and selectivity make it a superior choice for studies focusing on the human receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to characterize the interaction of this compound and other novel compounds with TAAR1, thereby advancing our understanding of this important therapeutic target and facilitating the development of new treatments for neuropsychiatric disorders.

References

RTI-7470-44: A Technical Guide for Research in Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., apathy, social withdrawal), and cognitive deficits. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor, there is a significant need for novel therapeutic strategies that can address the full spectrum of symptoms with improved side-effect profiles. The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising, non-dopaminergic target for the treatment of schizophrenia.[1] RTI-7470-44 is a potent and selective antagonist of the human TAAR1 (hTAAR1), making it a valuable research tool to investigate the role of TAAR1 in the pathophysiology and treatment of schizophrenia.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the underlying TAAR1 signaling pathways, and detailed, albeit hypothetical, experimental protocols for its application in preclinical schizophrenia models.

Core Compound Data: this compound

This compound is a recently developed, potent, and selective antagonist for the human Trace Amine-Associated Receptor 1 (hTAAR1).[2][3][4][5][6][7] It exhibits favorable drug-like properties, including good blood-brain barrier permeability and moderate metabolic stability.[2][3]

In Vitro and Ex Vivo Pharmacological Profile

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human | 8.4 nM | cAMP Functional Assay | [2][3] |

| Rat | 748 nM | cAMP Functional Assay | [4] | |

| Mouse | 1,190 nM | cAMP Functional Assay | [4] | |

| Ki | Human | 0.3 nM | Radioligand Binding Assay | [2][3] |

| Neuronal Firing | Mouse | Increased spontaneous firing rate of VTA dopaminergic neurons | Ex vivo slice electrophysiology | [2][3] |

TAAR1 Signaling Pathways

TAAR1 is a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[8] Its activation is known to influence key signaling cascades implicated in the pathophysiology of schizophrenia. This compound, as a TAAR1 antagonist, is expected to inhibit these signaling pathways.

TAAR1 Canonical Signaling Pathway

Activation of TAAR1 by endogenous trace amines or agonist drugs typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP) through Gαs protein coupling.[9] This, in turn, activates Protein Kinase A (PKA).

TAAR1 and Dopamine D2 Receptor Heterodimerization

TAAR1 can form heterodimers with dopamine D2 receptors (D2R), leading to a functional interaction that can modulate dopaminergic signaling.[10][11][12] This interaction is of particular interest in schizophrenia research. Activation of TAAR1 within the heterodimer can attenuate D2R-mediated signaling. As an antagonist, this compound would be expected to block this TAAR1-mediated modulation of D2R function.

Experimental Protocols for Schizophrenia Models

While there is a lack of published in vivo studies specifically using this compound in schizophrenia models, its mechanism of action as a TAAR1 antagonist suggests its potential to modulate dopamine-related behaviors. The following are detailed, hypothetical protocols for evaluating this compound in standard preclinical models of schizophrenia.

Hypothetical Experimental Workflow

The general workflow for testing this compound in animal models of schizophrenia would involve several key stages, from initial dose-response studies to more complex behavioral and neurochemical analyses.

Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential of a compound to modulate dopamine-mediated psychosis-like behavior.

-

Animals: Male adult C57BL/6J mice.

-

Housing: Group-housed (4-5 per cage) with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems.

-

Procedure:

-

Habituate mice to the open-field arenas for 30 minutes on two consecutive days prior to testing.

-

On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

-

After a 30-minute pretreatment period, administer amphetamine (e.g., 2.5 mg/kg, intraperitoneally) or saline.

-

Immediately place the mice in the open-field arenas and record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes.

-

-

Data Analysis: Analyze locomotor activity data using a two-way ANOVA (this compound dose x amphetamine treatment).

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

-

Animals: Male adult Wistar rats.

-

Apparatus: Startle response chambers equipped with a loudspeaker and a sensor to measure whole-body startle.

-

Procedure:

-

Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before testing.

-

Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise.

-

The test session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials (e.g., 120 dB acoustic stimulus).

-

Prepulse-pulse trials (e.g., a 75, 80, or 85 dB prepulse presented 100 ms (B15284909) before the 120 dB pulse).

-

No-stimulus trials (background noise only).

-

-

-

Data Analysis: Calculate PPI as: 100 - [((startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)) x 100]. Analyze PPI data using a repeated-measures ANOVA.

MK-801-Induced Cognitive Deficits

This model assesses the potential of a compound to ameliorate cognitive impairments relevant to schizophrenia, induced by the NMDA receptor antagonist MK-801.[13][14][15][16]

-

Animals: Male adult C57BL/6J mice.

-

Apparatus: Novel object recognition (NOR) arena.

-

Procedure:

-

Habituation: Allow mice to explore the empty NOR arena for 10 minutes on two consecutive days.

-

Training (Day 3):

-

Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

-

After 30 minutes, administer MK-801 (e.g., 0.15 mg/kg, intraperitoneally) or saline.

-

After another 30 minutes, place the mouse in the arena with two identical objects and allow 10 minutes of exploration.

-

-

Testing (Day 4):

-

Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time spent exploring each object for 5 minutes.

-

-

-

Data Analysis: Calculate the discrimination index as: (time exploring novel object - time exploring familiar object) / (total exploration time). Analyze the discrimination index using a two-way ANOVA (this compound dose x MK-801 treatment).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the TAAR1 receptor in the complex neurobiology of schizophrenia. Its high potency and selectivity for the human receptor make it particularly relevant for translational research. While in vivo data in established schizophrenia models are currently lacking, the protocols outlined in this guide provide a framework for future investigations into the therapeutic potential of TAAR1 antagonism. The intricate interplay between TAAR1 and the dopaminergic system, particularly its interaction with the D2 receptor, suggests that targeting TAAR1 could offer a novel avenue for the development of antipsychotic medications with a distinct mechanism of action. Further research with this compound is warranted to explore its effects on the positive, negative, and cognitive symptoms associated with schizophrenia.

References

- 1. A rundown of TAAR1 as a potential drug target for schizophrenia [lms.mrc.ac.uk]

- 2. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikiwand [wikiwand.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a potent human trace amine-associated receptor 1 antagonist | RTI [rti.org]

- 8. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MK-801 prevents cognitive and behavioral deficits produced by NMDA receptor overstimulation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]

The Preclinical A-Z of RTI-7470-44: A Technical Guide for Addiction Research

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of RTI-7470-44, a potent and selective human trace amine-associated receptor 1 (hTAAR1) antagonist, in the context of preclinical addiction studies. While the therapeutic potential of targeting TAAR1 in substance use disorders is an active area of research, it is important to note that as of late 2023, no specific behavioral studies investigating the effects of this compound in animal models of addiction have been published.[1] This document serves as a core technical resource, consolidating the existing pharmacological data, providing detailed experimental protocols for its in vitro characterization, and offering a representative protocol for its future evaluation in a relevant in vivo addiction model.

Core Compound Profile

This compound, discovered in 2022, is the first potent antagonist identified for the human TAAR1.[2] It demonstrates favorable drug-like properties, including good blood-brain barrier permeability and moderate metabolic stability, making it a valuable tool for central nervous system research.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro potency and metabolic stability.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound

| Species | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| Human | 0.3 | 8.4 |

| Rat | Not Reported | 748 |

| Mouse | 139 | 1,190 |

Data compiled from Bergman et al., 2022.[2][3][4]

Table 2: Metabolic Stability of this compound in Liver Microsomes

| Species | T₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |

| Human | 83.9 | 14.9 |

| Mouse | Not Reported | 63.5 |

| Rat | Not Reported | 274 |

Data compiled from Bergman et al., 2022.[3]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the human and mouse TAAR1, and a non-competitive antagonist at the rat ortholog.[2] TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation by endogenous trace amines, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this activation, this compound is expected to inhibit the downstream signaling cascade.

Furthermore, TAAR1 signaling can be complex, with evidence suggesting potential coupling to other pathways, including Gα13-RhoA and β-arrestin-2. In the context of addiction, TAAR1 is known to modulate dopaminergic systems. Antagonism of TAAR1 has been shown to increase the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[3][4][5]

Detailed Experimental Protocols

In Vitro Characterization

1. Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Kᵢ) of this compound for TAAR1 by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the TAAR1 of interest (human, mouse, or rat).

-

Radioligand (e.g., [³H]-EPPTB).

-

Unlabeled this compound.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize TAAR1-expressing cells and prepare membrane fractions via differential centrifugation. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a non-radiolabeled ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.

-

Washing: Wash filters with ice-cold wash buffer.

-

Quantification: Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC₅₀ value by fitting the data to a one-site competition model. Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

This assay measures the ability of this compound to inhibit agonist-stimulated cAMP production.

-

Materials:

-

HEK293 cells stably expressing the TAAR1 of interest.

-

TAAR1 agonist (e.g., β-phenylethylamine, β-PEA).

-

This compound at various concentrations.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., TR-FRET based).

-

-

Procedure:

-

Cell Plating: Seed TAAR1-expressing cells into 96-well plates and culture to desired confluency.

-

Antagonist Incubation: Pre-incubate cells with varying concentrations of this compound.

-

Agonist Stimulation: Add the TAAR1 agonist at a fixed concentration (e.g., its EC₈₀) to the wells and incubate.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels as a function of this compound concentration and fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

-

In Vivo Addiction Model (Representative Protocol)

The following is a representative protocol for a Conditioned Place Preference (CPP) experiment, a standard behavioral paradigm to assess the rewarding or aversive properties of a compound and its potential to modulate the rewarding effects of drugs of abuse.

1. Conditioned Place Preference (CPP)

-

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.

-

Animals: Male and female mice or rats.

-

Procedure:

-

Habituation (Day 0): Allow animals to freely explore all three chambers for a set period (e.g., 15-30 minutes).

-

Pre-Conditioning Test (Day 1): Record the time spent in each chamber to establish baseline preference. Animals with a strong unconditioned preference for one chamber may be excluded.

-

Conditioning (Days 2-9): This phase typically consists of alternating daily injections of the drug of abuse (e.g., cocaine) and vehicle, paired with one of the two conditioning chambers. To test the effect of this compound, it would be administered prior to the cocaine or vehicle injection.

-

Example Schedule:

-

Even Days: Administer this compound (or its vehicle), followed by cocaine, and confine the animal to one of the conditioning chambers.

-

Odd Days: Administer this compound vehicle, followed by saline, and confine the animal to the opposite chamber.

-

-

-

Post-Conditioning Test (Day 10): In a drug-free state, allow the animals to freely explore all three chambers and record the time spent in each. An increase in time spent in the drug-paired chamber indicates a conditioned preference. The effect of this compound would be determined by its ability to alter the development of this preference.

-

Future Directions

The potent hTAAR1 antagonism and favorable pharmacokinetic profile of this compound make it a compelling candidate for in vivo studies. Future research should focus on utilizing this compound in established animal models of addiction, such as drug self-administration and reinstatement paradigms, to fully elucidate the role of TAAR1 antagonism in the neurobiology of substance use disorders. Such studies will be crucial in determining the therapeutic potential of this pharmacological approach.

References

- 1. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

RTI-7470-44: A Technical Guide for Parkinson's Disease Research

Executive Summary

RTI-7470-44 is a potent, selective, and blood-brain barrier-penetrant antagonist of the human trace amine-associated receptor 1 (hTAAR1).[1][2][3] Discovered in 2022, it has emerged as a valuable pharmacological tool for investigating TAAR1 function.[2][4] The rationale for its potential in Parkinson's disease research stems from its mechanism of action. TAAR1 activation typically reduces the firing rate of dopaminergic neurons; therefore, an antagonist like this compound is hypothesized to increase dopaminergic activity, offering a potential therapeutic strategy for hypodopaminergic states such as Parkinson's disease.[3][5][6] Preclinical studies have confirmed that this compound increases the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[1][3][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and the proposed signaling pathways relevant to its potential application in Parkinson's disease research.

Core Pharmacological Data

This compound is distinguished by its high affinity and potency at hTAAR1, with significant species selectivity. Its pharmacokinetic profile indicates good CNS penetration but variable metabolic stability across species.

Table 1: Receptor Binding and Functional Activity

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 0.3 nM | Radioligand Binding | [1][3] |

| Human | 139 nM | Radioligand Binding | [2] | |

| IC₅₀ | Human | 8.4 nM | cAMP Functional Assay | [1][2][3] |

| Rat | 748 nM | cAMP Functional Assay | [2] | |

| Mouse | 1,190 nM | cAMP Functional Assay | [2] | |

| Antagonist Type | Human | Competitive | Functional Assays | [2] |

| Mouse | Competitive | Functional Assays | [2] | |

| Rat | Non-competitive | Functional Assays | [2] |

Table 2: Off-Target Binding Profile

| Target | Species | Ki | % Inhibition (at 10 µM) | Reference |

| Benzylpiperazine (BZP) site | Rat (Brain) | 1 µM | 75% | [1] |

| Sigma 2 | Human | 8.4 µM | 90% | [1] |

A broader screening against 42 other targets showed minimal activity (≥1–10 μM).[2]

Table 3: Metabolic Stability (Liver Microsomes)

| Species | T₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Stability Classification | Reference |

| Human | 83.9 | 14.9 | Moderate | [1][3] |

| Mouse | Not Reported | 63.5 | Low | [1][3] |

| Rat | Not Reported | 274 | Very Poor | [1][3] |

Proposed Mechanism of Action in Dopaminergic Neurons

TAAR1 is a Gαs-coupled G protein-coupled receptor (GPCR) expressed on dopaminergic neurons.[3][6] Its activation by endogenous trace amines leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the hyperpolarization and decreased firing rate of the neuron, partly through interactions with D2 dopamine (B1211576) autoreceptors.[1][2]

This compound, as a competitive antagonist at hTAAR1, blocks the binding of endogenous agonists. This action prevents the Gαs-mediated signaling cascade, leading to a disinhibition of the dopaminergic neuron and a subsequent increase in its spontaneous firing rate. This proposed mechanism forms the basis of its therapeutic potential in Parkinson's disease, a condition characterized by the loss of dopaminergic neurons and reduced dopamine levels.

Key Experimental Protocols

The following protocols are summarized from the primary publication by Decker et al., 2022, in ACS Chemical Neuroscience.[3][6]

In Vitro cAMP Functional Assay

This assay measures the ability of this compound to antagonize the effects of a TAAR1 agonist on intracellular cAMP levels.

-

Cell Line: HEK293 cells stably expressing human, rat, or mouse TAAR1.

-

Assay Principle: A competitive immunoassay using the Cisbio cAMP Gs HTRF kit.

-

Protocol Steps:

-

Cells are plated in 384-well plates and incubated overnight.

-

Test compounds (e.g., this compound) are prepared in a stimulation buffer containing 500 µM IBMX.

-

Cells are co-incubated with the test compound and a concentration of the TAAR1 agonist β-phenethylamine (PEA) equivalent to its EC₈₀.

-

The reaction is incubated for 30 minutes at room temperature.

-

Lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) is added.

-

The plate is incubated for 1 hour at room temperature.

-

The plate is read on an HTRF-compatible reader (e.g., PHERAstar FS) at 620 nm and 665 nm.

-

IC₅₀ values are calculated from 8-point concentration-response curves using non-linear regression.

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the hTAAR1 receptor.

-

Source: Membrane preparations from HEK293 cells expressing hTAAR1.

-

Radioligand: A proprietary tritiated TAAR1 antagonist.

-

Protocol Steps:

-

Assays are performed in 96-well plates in a final volume of 200 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Membrane homogenate (10 µg protein) is incubated with the radioligand (at a concentration equal to its Kd) and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of 10 µM of a non-labeled TAAR1 ligand.

-

Plates are incubated for 2 hours at room temperature.

-

The reaction is terminated by rapid filtration through GF/B filters using a cell harvester.

-

Filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

Ex Vivo Electrophysiology (VTA Slices)

This experiment directly tests the effect of this compound on the firing rate of dopaminergic neurons.

-

Animal Model: DAT-IRES-Cre; td-Tomato mice are used to visually identify dopaminergic neurons.

-

Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

-

Horizontal VTA slices (220 µm) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for at least 1 hour.

-

-

Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Dopaminergic (td-Tomato positive) neurons in the VTA are identified.

-

Spontaneous firing is recorded in the cell-attached or whole-cell patch-clamp configuration.

-

A stable baseline firing rate is recorded for at least 5 minutes.

-

This compound (e.g., 10 µM or 40 µM) is bath-applied, and the firing rate is recorded for 10-15 minutes.

-

For antagonist studies, a TAAR1 agonist (e.g., RO5166017) is applied after the antagonist to confirm the blockade of its inhibitory effect.

-

Experimental and Preclinical Development Workflow

The discovery and preclinical evaluation of a compound like this compound for Parkinson's disease research follows a structured pipeline. The process begins with target identification and progresses through in vitro characterization to in vivo testing, which remains a future step for this specific compound in the context of Parkinson's models.

Conclusion and Future Directions

This compound is a potent and selective hTAAR1 antagonist that has been well-characterized in vitro and ex vivo. Its ability to increase the firing rate of VTA dopaminergic neurons provides a strong rationale for its investigation in models of Parkinson's disease.[3][5][6] The provided data and protocols offer a solid foundation for researchers to utilize this compound as a pharmacological probe.

Crucially, as of this writing, there are no published studies demonstrating the efficacy of this compound in established in vivo animal models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP.[7][8][9] Therefore, the most critical next step for the field is to evaluate this compound in these models to determine if the observed increase in neuronal firing translates to symptomatic relief or neuroprotective effects. Such studies will be essential to validate TAAR1 antagonism as a viable therapeutic strategy for Parkinson's disease.

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]

- 6. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RTI-7470-44 In Vivo Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-7470-44 is a potent and selective antagonist of the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor with therapeutic potential for several neuropsychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease.[1][2][3][4] Discovered in 2022, it is one of the first potent antagonists identified for the human TAAR1.[5] this compound exhibits favorable drug-like properties for in vivo research, including good blood-brain barrier permeability and moderate metabolic stability.[1][2][3][5]

A critical consideration for in vivo experimental design is the compound's significant species selectivity. This compound is approximately 90-fold less potent at the rat TAAR1 and 140-fold less potent at the mouse TAAR1 compared to hTAAR1.[5][6][7] This highlights the importance of selecting appropriate animal models and interpreting data with caution when translating findings to human physiology. To date, published in vivo work has been limited to ex vivo slice electrophysiology in mice, which demonstrated the compound's ability to increase the firing rate of dopaminergic neurons.[1][2][3] As of late 2023, no in vivo behavioral studies investigating the effects of this compound have been published.[6]

These application notes provide a summary of the available data for this compound and detailed protocols to guide future in vivo and ex vivo experimental design.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating experimental planning and comparison.

Table 1: Pharmacological Profile of this compound at TAAR1

| Species | Assay Type | Parameter | Value |

| Human | Radioligand Binding | Kᵢ | 0.3 nM |

| Human | cAMP Functional Assay | IC₅₀ | 8.4 nM |

| Rat | cAMP Functional Assay | IC₅₀ | 748 nM |

| Mouse | Radioligand Binding | Kᵢ | 139 nM |

| Mouse | cAMP Functional Assay | IC₅₀ | 1,190 nM |

| Data compiled from multiple sources.[1][4][5][8] |

Table 2: In Vitro Metabolic Stability of this compound

| Species | Microsome Source | Stability |

| Human | Liver | Decent |

| Mouse | Liver | Less Stable |

| Rat | Liver | Very Poor |

| Data is based on experiments conducted with 10 μM of this compound.[9][10] |

Table 3: Off-Target Binding Profile of this compound

| Target | Inhibition at 10 μM | Affinity (Kᵢ) |

| Human Sigma 2 | 90% | 8.4 μM (very weak) |

| Benzylpiperazine (BZP) Rat Brain Site | 75% | 1 μM (moderate) |

| This compound showed little to no activity against a panel of 42 other targets, including serotonin, adrenergic, dopamine, opioid, histamine, and muscarinic receptors, as well as biogenic amine transporters.[1][9][10] |

Experimental Protocols

Protocol 1: Ex Vivo Electrophysiology on VTA Dopaminergic Neurons

This protocol details the methodology to assess the effect of this compound on the spontaneous firing rate of ventral tegmental area (VTA) dopaminergic (DA) neurons in mouse brain slices. This is based on the initial characterization experiments performed on the compound.[1][2][3][9]

1. Animals:

-

Species: Mouse

-

Strain: DAT-IRES-Cre; td-Tomato mice are recommended to allow for confident identification of dopaminergic neurons. Other strains can be used, but will require pharmacological or electrophysiological identification of DA neurons.[9][10]

2. Reagents and Solutions:

-

This compound (stock solution prepared in DMSO)

-

TAAR1 agonist (e.g., RO5166017) for antagonist validation experiments[1][2][3][9]

-

Sucrose-based cutting solution (in mM): 200 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 4 MgCl₂, 0.1 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

-

Artificial cerebrospinal fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 MgCl₂, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal solution for recording electrode (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 1 MgCl₂, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2-7.3 with KOH.

3. Equipment:

-

Vibrating microtome (vibratome)

-

Recording chamber with perfusion system

-

Microscope with DIC optics

-

Micromanipulators

-

Glass microelectrodes (3-5 MΩ resistance)

-

Electrophysiology amplifier and data acquisition system

4. Protocol Steps:

- Anesthesia and Decapitation: Anesthetize the mouse with isoflurane (B1672236) or another approved anesthetic and perform decapitation.

- Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated sucrose-based cutting solution.

- Slicing: Prepare horizontal or coronal midbrain slices (200-300 μm thick) containing the VTA using a vibratome in the ice-cold cutting solution.

- Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

- Recording:

- Place a slice in the recording chamber and perfuse with oxygenated aCSF (2-3 mL/min) at 32-34°C.

- Identify putative DA neurons in the VTA using fluorescence (in DAT-td-Tomato mice) or based on their characteristic large cell bodies and electrophysiological properties (e.g., slow spontaneous firing rate, presence of Iₕ current).[11]

- Establish a whole-cell or cell-attached patch-clamp recording.

- Data Acquisition:

- Record baseline spontaneous firing activity for at least 5-10 minutes.

- Bath-apply this compound at the desired concentration (e.g., 40 μM was used in the original study) and record for 10-15 minutes.[9][10]

- To confirm TAAR1-mediated effects, after observing the effect of this compound, co-apply a TAAR1 agonist (e.g., RO5166017) to test for blockade of the agonist's typical inhibitory effect.[1][2][3][9]